molecular formula C20H25NO2 B5852361 N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide

N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5852361
M. Wt: 311.4 g/mol
InChI Key: AKEKMJXXQJBCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its activation. This leads to the inhibition of B cell activation and antibody production. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation of B cells and the production of antibodies, which can be beneficial in the treatment of autoimmune diseases. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of autoimmune diseases and cancers. However, one of the limitations of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide is its potential toxicity, which needs to be further evaluated in clinical trials.

Future Directions

There are several future directions for the development and evaluation of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases and cancers. Another direction is the development of new formulations and delivery methods for N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide to improve its bioavailability and reduce its potential toxicity. Additionally, the identification of new targets and mechanisms of action for N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide could lead to the development of new therapeutic applications.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 2-tert-butylphenylboronic acid with 2,4-dimethylphenol, followed by the reaction of the resulting product with chloroacetyl chloride and then with ammonia. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various autoimmune diseases and cancers. It has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in the activation of B cells and the production of antibodies. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in certain types of cancer.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-10-11-18(15(2)12-14)23-13-19(22)21-17-9-7-6-8-16(17)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEKMJXXQJBCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide

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